5-Bromo-7-fluoroisoquinoline
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Overview
Description
5-Bromo-7-fluoroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are structural isomers of quinolines and possess a nitrogen-containing heteroaromatic and benzene-ring-fused system. The presence of bromine and fluorine atoms in the 5th and 7th positions, respectively, imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Baltz–Schiemann reaction, where diazonium intermediates derived from aminoisoquinolines are treated with sodium nitrite and fluoroboric acid .
Industrial Production Methods: Industrial production of 5-Bromo-7-fluoroisoquinoline often employs large-scale organic synthesis techniques, including the use of palladium-catalyzed cross-coupling reactions such as the Suzuki–Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-fluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide in liquid ammonia can be used for substitution reactions.
Suzuki–Miyaura Coupling: Organoboron reagents and palladium catalysts are typically employed under mild conditions.
Major Products:
- Substitution reactions can yield various functionalized isoquinolines.
- Cross-coupling reactions produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
5-Bromo-7-fluoroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-7-fluoroisoquinoline involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms enhances the compound’s ability to interact with enzymes and receptors, leading to unique bioactivities. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the isoquinoline scaffold .
Comparison with Similar Compounds
- 5-Fluoroisoquinoline
- 7-Fluoroisoquinoline
- 5-Bromoisoquinoline
Comparison: 5-Bromo-7-fluoroisoquinoline is unique due to the simultaneous presence of both bromine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to other fluorinated or brominated isoquinolines, this compound exhibits enhanced reactivity and bioactivity, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-7-fluoroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFN/c10-9-4-7(11)3-6-5-12-2-1-8(6)9/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSLHAZDQHOMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CC(=C2)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368250-42-3 |
Source
|
Record name | 5-bromo-7-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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